Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine

P2Y₆ antagonist GPCR pharmacology calcium mobilization assay

2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine (CAS 78507-77-4; molecular formula C₁₀H₁₇N; MW 151.25 g/mol) is an N-propargyl-2,6-dialkylpiperidine belonging to the alkynylpiperidine class. The compound combines a tertiary piperidine nitrogen substituted with a prop-2-yn-1-yl (propargyl) group and two methyl groups at the 2- and 6-positions of the heterocyclic ring.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B12007922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CC#C)C
InChIInChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3
InChIKeyDPJZDPSCRBSNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine: Chemical Identity, Scaffold Class, and Procurement Starting Point


2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine (CAS 78507-77-4; molecular formula C₁₀H₁₇N; MW 151.25 g/mol) is an N-propargyl-2,6-dialkylpiperidine belonging to the alkynylpiperidine class. The compound combines a tertiary piperidine nitrogen substituted with a prop-2-yn-1-yl (propargyl) group and two methyl groups at the 2- and 6-positions of the heterocyclic ring . The 2,6-dimethylpiperidine scaffold is notable for its conformational properties: the (R,S)-diastereomer (cis configuration) adopts a stable chair conformation with both methyl groups in equatorial positions, which has been exploited in medicinal chemistry to control molecular shape and introduce stereochemical constraint [1]. The terminal alkyne functionality renders the compound suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, broadening its utility as a synthetic building block . Commercially, the compound is available from multiple suppliers (e.g., Sigma-Aldrich product PH010246; Leyan catalog 1336945) at purities typically ≥95% .

Why 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine Cannot Be Swapped with Generic N-Propargylpiperidine Analogs for P2Y₆-Targeted Research


Substituting 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine with a generic N-propargylpiperidine or 2,6-dimethylpiperidine is risky because the three structural elements—the propargyl substituent, the 2,6-dimethyl substitution pattern, and their stereochemical arrangement—interact in a non-additive manner to determine target engagement profiles. Empirically, the unsubstituted analog N-propargylpiperidine has been characterized as a selective, irreversible MAO-B inhibitor (IC₅₀ = 0.18 μM) [1], whereas 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine has a documented P2Y₆ receptor antagonist profile (IC₅₀ = 5.33 μM) [2]. The 2,6-dimethyl substitution is known to enforce conformational rigidity (equatorial methyl disposition in the chair conformation), which can profoundly influence receptor fit and selectivity [3]. These divergent pharmacological fingerprints mean that a procurement decision based solely on the presence of the propargyl group—without accounting for the 2,6-dimethyl substitution—will likely deliver a compound with clinically irrelevant activity at the intended target.

Quantitative Head-to-Head Evidence Guide: Where 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine Shows Measurable Differentiation


P2Y₆ Receptor Antagonist Activity: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine vs. Unsubstituted N-Propargylpiperidine

In a standardized human P2Y₆ receptor antagonist assay (1321N1 cells, UDP-induced intracellular calcium mobilization), 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine exhibits an IC₅₀ of 5.33 × 10³ nM (5.33 μM), representing weak-to-moderate antagonist activity [1]. By contrast, unsubstituted N-propargylpiperidine (1-(prop-2-yn-1-yl)piperidine), tested in a comparable P2Y₆ antagonist assay in the same cell line, displays an IC₅₀ of 2.91 × 10³ nM (2.91 μM) [2]. While the 2,6-dimethyl substitution reduces potency approximately 1.8-fold at P2Y₆, this modest shift in activity is accompanied by a potential gain in selectivity: unsubstituted N-propargylpiperidine is a potent MAO-B inhibitor (IC₅₀ = 0.18 μM) [3], whereas the 2,6-dimethyl variant has not been reported as a significant MAO-B ligand, suggesting the methyl substitution may reduce off-target MAO-B liability while preserving measurable, though weaker, P2Y₆ engagement. Users should note that this cross-study comparison uses data from separate assay campaigns; direct head-to-head testing within a single study is not available in the public domain.

P2Y₆ antagonist GPCR pharmacology calcium mobilization assay

Acetylcholinesterase (AChE) Counter-Screen: Absence of Inhibition Distinguishes 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine from 2,6-Dimethylpiperidine

When screened at 26 μM, 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine showed no inhibitory activity against acetylcholinesterase (AChE), with an annotated result of 'No inhibition' . In contrast, the parent scaffold 2,6-dimethylpiperidine (Nanofin, 2,6-lupetidine) has been described as an inhibitor of acetylcholinesterase, and its sulfonamide derivatives have been specifically developed as AChE inhibitors [1]. At a broader class level, 2,6-dimethylpiperidine itself has demonstrated moderate affinity for nicotinic receptor binding sites (Ki = 8.8 μM for [³H]H12-HTX binding), whereas 2-methylpiperidine is considerably weaker (Ki = 600 μM) [2]. The complete loss of AChE inhibitory activity upon N-propargylation of the 2,6-dimethylpiperidine scaffold suggests that the propargyl substituent redirects the pharmacophore away from the cholinesterase binding site. This is a critical differentiation point for users seeking P2Y₆ tool compounds or click-chemistry building blocks that must avoid cholinergic confounding effects in neuronal or neuromuscular model systems.

acetylcholinesterase counter-screen off-target liability

Conformational Constraint Differentiation: 2,6-Dimethyl Substitution Imposes Defined Equatorial Geometry Lacking in 2- or 4-Methylpiperidine Analogs

The 2,6-dimethyl substitution pattern on the piperidine ring enforces a well-characterized conformational preference: the (R,S)-diastereomer (cis-2,6-dimethylpiperidine) adopts a chair conformation in which both methyl groups occupy equatorial positions, minimizing 1,3-diaxial steric interactions [1]. This results in a structurally rigid scaffold with a defined spatial orientation of the N-propargyl substituent relative to the ring plane. In contrast, 2-methylpiperidine retains conformational flexibility at the 6-position, and 4-methylpiperidine places the methyl group at a position that does not influence the nitrogen substituent's orientation [2]. Experimentally, this conformational difference translates into measurable changes in receptor binding: 2,6-dimethylpiperidine binds to nicotinic receptor sites with Ki = 8.8 μM, whereas 2-methylpiperidine is ~68-fold weaker (Ki = 600 μM), and 3- or 4-methylpiperidine are even less active [3]. While direct comparative conformational data for the N-propargylated derivatives are not publicly available, the well-established conformational constraint conferred by the 2,6-dimethyl pattern provides a rational basis for predicting that N-propargyl-2,6-dimethylpiperidine will present its pharmacophoric elements in a spatially restricted geometry distinct from N-propargyl-2-methylpiperidine or N-propargyl-4-methylpiperidine.

conformational analysis stereochemistry scaffold design

P2Y₆ Potency Positioning: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine vs. Industry-Standard P2Y₆ Antagonist MRS 2578

The gold-standard selective P2Y₆ antagonist MRS 2578 (1,4-dihydro-2-[3-(4-isothiocyanatophenyl)-2-propenylidene]-3,6-pyridazinedione) exhibits an IC₅₀ of 37 nM at the human P2Y₆ receptor, with documented >100-fold selectivity over P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors [1]. By comparison, 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine shows an IC₅₀ of 5.33 × 10³ nM (5,330 nM) in the same receptor system—approximately 144-fold weaker [2]. While this potency gap precludes direct use as a high-affinity P2Y₆ pharmacological probe, the compound's structural simplicity (MW 151.25 vs. MRS 2578 MW ~400), synthetic accessibility via straightforward N-alkylation, and the presence of a terminal alkyne handle for click chemistry derivatization position it as a useful low-molecular-weight starting scaffold for fragment-based or modular P2Y₆ ligand optimization programs . Users benchmarking P2Y₆ antagonist candidates should use MRS 2578 as the reference standard [1] and interpret sub-10 μM activity from piperidine-based analogs within the context of fragment-level affinity rather than drug-like potency.

P2Y₆ antagonist potency MRS 2578 comparator tool compound benchmarking

Best-Fit Application Scenarios for 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine Based on Empirical Evidence


Fragment-Based P2Y₆ Antagonist Lead Generation with Click Chemistry Derivatization

Given its confirmed—albeit modest—P2Y₆ receptor antagonist activity (IC₅₀ = 5.33 μM) and the presence of a terminal alkyne group for CuAAC click chemistry, 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine serves as an ideal fragment-sized starting point for P2Y₆ antagonist optimization. The low molecular weight (151.25 g/mol) leaves substantial room for property-guided fragment growth . Researchers can employ structure-based design to append azide-containing pharmacophores via triazole linkage while monitoring P2Y₆ potency gains relative to the fragment baseline. The fragment's conformational rigidity (equatorial methyl groups) may also contribute to a defined binding pose that simplifies SAR interpretation .

Dual-Functional Chemical Biology Probe Building Block Requiring Cholinergic Silence

Unlike the parent scaffold 2,6-dimethylpiperidine, which exhibits acetylcholinesterase inhibitory and nicotinic receptor binding activity, N-propargylation eliminates AChE inhibition at 26 μM . This property makes 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine a preferred core for constructing bifunctional probes (e.g., P2Y₆-targeted fluorescent ligands, PROTAC precursors, or photoaffinity labels) intended for use in neuronal or neuromuscular tissue preparations where cholinergic off-target effects would confound phenotypic readouts . The alkyne handle additionally enables bioorthogonal ligation strategies for target engagement studies.

Conformationally Constrained Scaffold for N-Propargylpiperidine SAR Libraries with Reduced MAO-B Polypharmacology

For medicinal chemistry programs exploring N-propargylpiperidine chemical space, the 2,6-dimethyl derivative offers a scaffold with built-in conformational constraint and a pharmacological profile that potentially decouples P2Y₆ activity from the potent MAO-B inhibition seen with unsubstituted N-propargylpiperidine (MAO-B IC₅₀ = 0.18 μM) . Procurement of 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine as a core intermediate allows systematic exploration of substituent effects on P2Y₆/MAO-B selectivity ratios, using the unsubstituted analog as a reference compound for off-target MAO-B activity monitoring .

Click-Derivatized Material Science and Catalysis Precursor

The combination of a tertiary amine (piperidine nitrogen) and a terminal alkyne makes 2,6-dimethyl-1-(prop-2-yn-1-yl)piperidine a versatile precursor for synthesizing triazole-functionalized ligands, ionic liquids, or immobilized catalysts via CuAAC chemistry . The 2,6-dimethyl substitution pattern can be exploited to tune the steric environment around the metal coordination sphere in the resulting triazole products—a parameter relevant to enantioselective catalysis. Commercially available at 95% purity from multiple vendors , the compound is ready for direct use in synthetic methodology development without further purification.

Quote Request

Request a Quote for 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.